Cyclododecyl isothiocyanate
Overview
Description
Cyclododecyl isothiocyanate is an organic compound with the molecular formula C₁₃H₂₃NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is notable for its applications in various fields, including synthetic chemistry and biological research.
Mechanism of Action
Target of Action
Cyclododecyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
Isothiocyanates in general are known to interact with biological targets in a variety of ways, contributing to their antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Result of Action
Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
It is known that isothiocyanates can be sensitive to environmental conditions, which can affect their stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclododecylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method enhances the efficiency and yield of the compound while minimizing the exposure to hazardous reagents like thiophosgene. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Cyclododecyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can add to double bonds in alkenes, forming isothiocyanate adducts.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclododecylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride can be used to enhance reaction rates.
Major Products:
Thioureas: Formed from the reaction with primary or secondary amines.
Thiocarbamates: Formed from the reaction with alcohols.
Isothiocyanate Adducts: Formed from addition reactions with alkenes.
Scientific Research Applications
Cyclododecyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It serves as a reagent for the modification of proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Cyclododecyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate:
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation) and as a reagent in organic synthesis.
Allyl Isothiocyanate: Found in mustard oil, it is known for its pungent odor and antimicrobial properties.
Uniqueness: this compound is unique due to its large cycloalkyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable tool in both synthetic and biological chemistry.
Properties
IUPAC Name |
isothiocyanatocyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLPFIUOOBLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207790 | |
Record name | Cyclododecyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-64-8 | |
Record name | Cyclododecyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059037648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59037-64-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclododecyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59037-64-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.